molecular formula C16H16F3N9O B4325201 N-[4-(dimethylamino)-6-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazin-2-yl]acetamide

N-[4-(dimethylamino)-6-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazin-2-yl]acetamide

Cat. No.: B4325201
M. Wt: 407.35 g/mol
InChI Key: DTTCTMFIPQPYBB-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)-6-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazin-2-yl]acetamide is a synthetic organic compound characterized by a unique triazine core, functionalized with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)-6-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazin-2-yl]acetamide involves a multi-step organic synthesis process. Key steps typically include:

  • Formation of the 1,3,5-triazine ring: : Starting from simple aromatic nitriles or amidines.

  • Substitution Reactions: : Introduction of the dimethylamino and tetrazole groups via nucleophilic aromatic substitution.

  • Acetylation: : Adding the acetamide functionality under controlled conditions using acetyl chloride or acetic anhydride.

Each of these steps requires specific reagents, catalysts, and reaction conditions, such as appropriate solvents (e.g., ethanol, dichloromethane) and temperatures (ranging from room temperature to reflux conditions).

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions and purification techniques is critical. Large-scale synthesis might employ continuous flow reactors to enhance yield and purity while reducing reaction times and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)-6-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazin-2-yl]acetamide undergoes various chemical reactions:

  • Oxidation: : Generally forming N-oxides or hydroxyl derivatives.

  • Reduction: : Can lead to deaminated products or reduction of the tetrazole ring.

  • Substitution: : The triazine ring is prone to nucleophilic substitution, allowing further functionalization.

Common Reagents and Conditions

  • Oxidation: : Using hydrogen peroxide or peracids under controlled pH.

  • Reduction: : Hydride donors like sodium borohydride or catalytic hydrogenation.

  • Substitution: : Halogenated solvents with strong nucleophiles like amines or thiols.

Major Products

Products formed from these reactions include:

  • Hydroxylated derivatives,

  • Deaminated triazines,

  • Substituted triazine analogs with varied functional groups.

Scientific Research Applications

N-[4-(dimethylamino)-6-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazin-2-yl]acetamide finds applications in various research domains:

  • Chemistry: : Used as a precursor for complex molecule synthesis and material science.

  • Medicine: : Investigated for its potential therapeutic properties, such as enzyme inhibition and receptor modulation.

  • Industry: : Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The compound’s effects are mediated through its interaction with specific molecular targets:

  • Enzymes: : Inhibition of key enzymes involved in metabolic pathways.

  • Receptors: : Modulation of receptor activity, influencing cellular signaling cascades. These interactions depend on the structural features of the compound, such as the positioning of the functional groups and the electronic properties of the triazine core.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-dimethylamino-6-phenyl-1,3,5-triazin-2-yl)acetamide

  • N-(4-dimethylamino-6-(phenylmethyl)-1,3,5-triazin-2-yl)acetamide

Uniqueness

  • The presence of the trifluoromethyl group significantly impacts the compound’s electronic properties and reactivity, distinguishing it from similar triazine derivatives.

  • The tetrazole moiety introduces additional functionality, broadening its application scope in scientific research.

This compound’s unique structural features and versatile reactivity make it a valuable subject for ongoing scientific investigation.

Properties

IUPAC Name

N-[4-(dimethylamino)-6-[[5-[4-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]-1,3,5-triazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N9O/c1-9(29)20-14-21-12(22-15(23-14)27(2)3)8-28-25-13(24-26-28)10-4-6-11(7-5-10)16(17,18)19/h4-7H,8H2,1-3H3,(H,20,21,22,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTCTMFIPQPYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=NC(=N1)CN2N=C(N=N2)C3=CC=C(C=C3)C(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(dimethylamino)-6-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazin-2-yl]acetamide
Reactant of Route 2
N-[4-(dimethylamino)-6-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazin-2-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(dimethylamino)-6-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazin-2-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(dimethylamino)-6-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazin-2-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(dimethylamino)-6-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazin-2-yl]acetamide
Reactant of Route 6
N-[4-(dimethylamino)-6-({5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazin-2-yl]acetamide

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